
N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide” is an orange-red solid . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen .
Synthesis Analysis
The compound has been synthesized with a yield of 90% . The synthesis process involves complex reactions and the use of various reagents .Molecular Structure Analysis
The molecular structure of the compound is characterized by various spectroscopic techniques. The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The FT-IR spectrum provides information about the functional groups present .Chemical Reactions Analysis
The compound undergoes various chemical reactions due to the presence of reactive functional groups. The thiazole ring in the molecule plays a significant role in these reactions .Physical And Chemical Properties Analysis
The compound is an orange-red solid with a melting point of 68-70°C . The 1H NMR, 13C NMR, and FT-IR spectra provide information about its physical and chemical properties .作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.
Action Environment
The chemical properties of the thiazole ring, such as its solubility and aromaticity, may influence its interaction with the environment .
実験室実験の利点と制限
One of the major advantages of N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide is its broad-spectrum anti-tumor activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been found to have low toxicity in normal cells, suggesting that it may have fewer side effects than traditional chemotherapy drugs. One of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide. One area of interest is the development of this compound-based combination therapies for cancer. This compound has been shown to enhance the anti-tumor effects of other chemotherapy drugs, and combination therapies may lead to improved outcomes for cancer patients. Another area of interest is the investigation of this compound for the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects, and further research may lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Finally, there is interest in the development of new formulations of this compound that improve its solubility and bioavailability, making it easier to administer in vivo.
合成法
N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenyl isothiocyanate with 2-(2-aminoethyl)thiazole, followed by the addition of 4-nitrobenzenesulfonyl chloride and subsequent reduction with sodium dithionite. The final step involves the reaction of the resulting intermediate with acetic anhydride to yield this compound.
科学的研究の応用
N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases. Studies have shown that this compound exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to possess anti-inflammatory properties and has been investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been found to have neuroprotective effects and has been studied for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[4-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14(24)22-16-5-9-19(10-6-16)29(25,26)21-12-11-17-13-28-20(23-17)15-3-7-18(27-2)8-4-15/h3-10,13,21H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJSYIANKUWKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



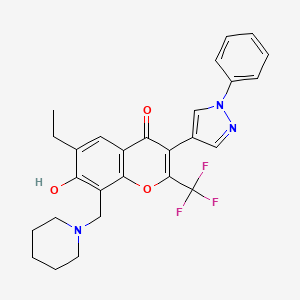
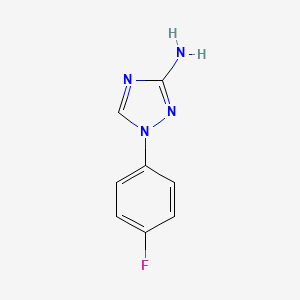
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide](/img/structure/B2898628.png)
![4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898629.png)
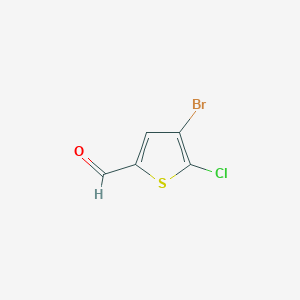
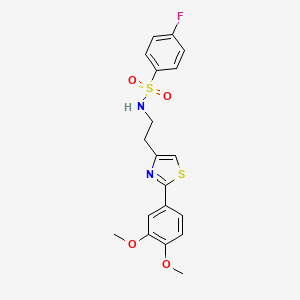



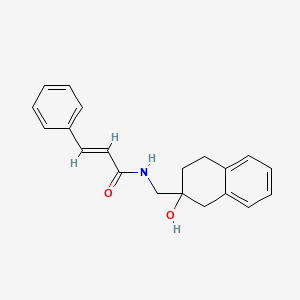
![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2898642.png)
![3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2898643.png)